molecular formula C13H12FNO B1309772 4-(4-Fluoro-benzyloxy)-phenylamine CAS No. 53234-85-8

4-(4-Fluoro-benzyloxy)-phenylamine

Cat. No. B1309772
CAS RN: 53234-85-8
M. Wt: 217.24 g/mol
InChI Key: WKJLZHPOOMPGPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(4-Fluoro-benzyloxy)-phenylamine" is a fluorinated aromatic amine derivative. Fluorinated compounds are of significant interest in medicinal chemistry due to their ability to modulate the biological activity and physicochemical properties of molecules. The presence of the fluorine atom can influence the lipophilicity, metabolic stability, and binding interactions of the compound with biological targets.

Synthesis Analysis

The synthesis of fluorinated compounds often involves selective fluorination strategies or the use of fluorinated building blocks. For example, the synthesis of 4-fluoro-8-substituted-2,3,4,5-tetrahydro-1H-2-benzazapines demonstrates the incorporation of fluorine into bioactive molecules, which can lead to highly selective inhibitors with the potential to cross the blood-brain barrier . Similarly, structural modifications in the synthesis of 4-[5-fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide aimed to improve pharmacokinetic properties and reduce toxicity, highlighting the importance of fluorine in drug design .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is crucial for their biological activity. The introduction of fluorine can affect the conformation and electronic distribution of the molecule. For instance, the synthesis of fluorinated phenyl 4-[(4-n-alkoxy-2,3-difluorophenyl)ethynyl]benzoates shows how fluorine substitution can influence the mesomorphic properties of liquid crystals, which is a result of changes in molecular structure .

Chemical Reactions Analysis

Fluorinated compounds can undergo various chemical reactions, often with high selectivity due to the influence of the fluorine atom. The electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives presents a regioselective protocol that avoids the use of toxic reagents, demonstrating the versatility of reactions involving fluorinated intermediates . Additionally, the use of 4-phenylbenzylidene benzylamine as a reagent for titration of lithium alkyls and metal amides indicates the reactivity of such fluorinated compounds in analytical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-(4-Fluoro-benzyloxy)-phenylamine" would be influenced by the presence of the fluorine atom. Fluorine's high electronegativity and small size can lead to increased stability and changes in lipophilicity, which are important for the compound's behavior in biological systems. The synthesis of 4-fluoro-β-(4-fluorophenyl)-l-phenylalanine provides insights into the impact of fluorine on the enantioselectivity and stability of catalysts used in the synthesis of fluorinated amino acids . Furthermore, the practical synthesis of 4-fluoro-2-(methylthio)benzylamine and its derivatives highlights the impact of fluorine on regioselectivity and the potential for creating diverse fluorinated structures with varied biological activities .

Scientific Research Applications

  • Molecular Ordering and Interaction in Liquid Crystals : A study by Ojha and Pisipati (2003) involved computational analysis of molecular ordering in nematic and smectic mesogens, which are related to 4-(4-Fluoro-benzyloxy)-phenylamine. This research is crucial for understanding the molecular interactions and ordering in liquid crystals, which have applications in display technologies and other materials science fields (Ojha & Pisipati, 2003).

  • UV-Visible Spectral Shifts in Fluorinated Liquid Crystals : Praveen and Ojha (2012) explored the photoresponsive behaviour of fluorinated liquid crystals using computational methods. This research helps in understanding the spectral shifts and absorbance in the UV-visible region, contributing to the development of materials with enhanced UV stability and conductivity (Praveen & Ojha, 2012).

  • Synthesis and Structure of Pharmaceutical Compounds : Li Meiling (2010) conducted a study on the synthesis of a compound structurally similar to 4-(4-Fluoro-benzyloxy)-phenylbutazone, demonstrating the importance of such compounds in pharmaceutical synthesis and the development of new therapeutic agents (Li Meiling, 2010).

  • Two-Photon Fluorescence Imaging in Live Cells : Wang et al. (2011) synthesized a star-shaped glycosylated conjugated oligomer, related to 4-(4-Fluoro-benzyloxy)-phenylamine, for two-photon fluorescence imaging of live cells. This research is significant for bioimaging applications, enabling the study of cellular processes in real time (Wang et al., 2011).

  • Investigation of Photodehalogenation Processes : Protti et al. (2012) studied the photodehalogenation of fluoro or chlorobenzene derivatives, generating phenyl cations and potentially benzyne. This research is crucial for understanding chemical processes that are relevant to the development of new materials and pharmaceuticals (Protti et al., 2012).

  • Application in Sensing Technology : Tanaka et al. (2001) discussed the use of fluorinated compounds for sensing pH and metal cations. This application is essential in developing new sensors and diagnostic tools (Tanaka et al., 2001).

Future Directions

The future directions for “4-(4-Fluoro-benzyloxy)-phenylamine” are not specified in the sources I found. As a chemical used for research and development, its future directions would likely depend on the results of ongoing and future studies .

properties

IUPAC Name

4-[(4-fluorophenyl)methoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJLZHPOOMPGPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424551
Record name 4-(4-Fluoro-benzyloxy)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluoro-benzyloxy)-phenylamine

CAS RN

53234-85-8
Record name 4-(4-Fluoro-benzyloxy)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Nitro-4-(4-fluorobenzyloxy)-benzene (2.37 g) was dissolved in 200 ml of methanol and catalytic amount of Raney Ni was added. The mixture was stirred at room temperature under atmospheric pressure in a hydrogen atmosphere for 3 hours. After filtering off Raney Ni over Celite and washing with methanol, the obtained filtrate was concentrated under reduced pressure to give a solid product 4-(4-fluoro-benzyloxy)-aniline, which is pure enough for next step.
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Prepared in analogy to 4-(3-fluoro-benzyloxy)-phenylamine, by hydrogenation of 4-(4-fluoro-benzyloxy)-nitrobenzene. Yield: 100% of a slightly red solid. MS: m/e=218.2 (M++H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.